N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15313477
InChI: InChI=1S/C20H21NO5S/c1-13-5-6-17-14(2)19(26-18(17)10-13)20(22)21(11-16-4-3-8-25-16)15-7-9-27(23,24)12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3
SMILES:
Molecular Formula: C20H21NO5S
Molecular Weight: 387.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15313477

Molecular Formula: C20H21NO5S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C20H21NO5S
Molecular Weight 387.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H21NO5S/c1-13-5-6-17-14(2)19(26-18(17)10-13)20(22)21(11-16-4-3-8-25-16)15-7-9-27(23,24)12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3
Standard InChI Key RSWFXGGFQZSXPW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide are not specified, related compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide have a molecular formula of C19H19NO5S and a molecular weight of approximately 373.4 g/mol .

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.

Chemical Reactivity

Compounds with tetrahydrothiophene and furan rings can undergo various chemical reactions typical for amides and heterocycles, such as nucleophilic substitution and electrophilic addition. These reactions are critical for modifying the compound to enhance biological activity or alter pharmacological properties.

Related Compounds

Compounds with similar structures, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide, have shown potential in medicinal chemistry, particularly as bromodomain inhibitors. These inhibitors can modulate gene expression by disrupting the interaction between bromodomains and acetylated lysines on histones, which is relevant in diseases like cancer and inflammatory disorders.

Comparison with Other Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamideC19H19NO5S373.4 g/molContains benzofuran and tetrahydrothiophene rings
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamideC19H23NO5S377.5 g/molActs as a bromodomain inhibitor
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamideC20H19NO6S401.4 g/molFeatures a chromene moiety

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